

# Spectroscopic Data and Analysis of Methyl 2-bromo-3-nitrobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-bromo-3-nitrobenzoate

Cat. No.: B146872

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Methyl 2-bromo-3-nitrobenzoate**, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification and characterization of **Methyl 2-bromo-3-nitrobenzoate** and related molecules.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 2-bromo-3-nitrobenzoate**. These predictions are derived from established principles of spectroscopy and by comparative analysis of known spectroscopic data for similar compounds, including methyl 3-nitrobenzoate, methyl 2-bromobenzoate, and 2-bromo-3-nitrotoluene.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for Methyl 2-bromo-3-nitrobenzoate

Solvent:  $\text{CDCl}_3$ , Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale for Prediction
~8.2 - 8.0	dd	1H	H-6	The proton ortho to the nitro group is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group.
~7.8 - 7.6	dd	1H	H-4	The proton para to the bromine and ortho to the ester group will be deshielded, but to a lesser extent than H-6.
~7.5 - 7.3	t	1H	H-5	The proton meta to both the nitro and bromo groups is expected to be the most shielded of the aromatic protons.
~3.9 - 4.0	s	3H	-OCH <sub>3</sub>	The methyl ester protons will appear as a singlet in the typical range for such functional groups.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for Methyl 2-bromo-3-nitrobenzoate**Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  ( $\delta$  77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale for Prediction
~164 - 166	C=O	The carbonyl carbon of the ester group is expected in this downfield region. <a href="#">[1]</a>
~150 - 152	C-3	The carbon bearing the nitro group will be significantly deshielded. <a href="#">[1]</a>
~135 - 137	C-6	Aromatic carbon deshielded by the adjacent nitro group.
~132 - 134	C-1	The carbon attached to the ester group.
~128 - 130	C-4	Aromatic CH carbon.
~125 - 127	C-5	Aromatic CH carbon.
~118 - 120	C-2	The carbon bearing the bromine atom will be deshielded, but the effect is less pronounced than the nitro group.
~53 - 54	-OCH <sub>3</sub>	The methyl carbon of the ester group. <a href="#">[1]</a>

**Table 3: Predicted IR Spectroscopic Data for Methyl 2-bromo-3-nitrobenzoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2960 - 2850	Weak	Aliphatic C-H stretch (-OCH <sub>3</sub> )
~1735 - 1720	Strong	C=O stretch (ester)
~1600, ~1475	Medium	C=C stretch (aromatic ring)
~1530	Strong	Asymmetric NO <sub>2</sub> stretch
~1350	Strong	Symmetric NO <sub>2</sub> stretch
~1250	Strong	Asymmetric C-O-C stretch (ester)
~1100	Medium	Symmetric C-O-C stretch (ester)
~750 - 700	Strong	C-Br stretch
~900 - 675	Strong	C-H out-of-plane bending

**Table 4: Predicted Mass Spectrometry (EI) Data for Methyl 2-bromo-3-nitrobenzoate**

m/z	Relative Intensity	Proposed Fragment
261/259	Moderate	[M] <sup>+</sup> (Molecular ion)
230/228	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
214/212	Moderate	[M - NO <sub>2</sub> ] <sup>+</sup>
201/199	Low	[M - COOCH <sub>3</sub> ] <sup>+</sup>
182	Moderate	[M - Br] <sup>+</sup>
154	Moderate	[M - Br - CO] <sup>+</sup>
104	High	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
76	High	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **Methyl 2-bromo-3-nitrobenzoate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Data Acquisition:**
  - $^1\text{H}$  NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the  $^{13}\text{C}$  nucleus.

### Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
  - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:**
  - Obtain a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum. The typical scanning range is 4000-400  $\text{cm}^{-1}$ .

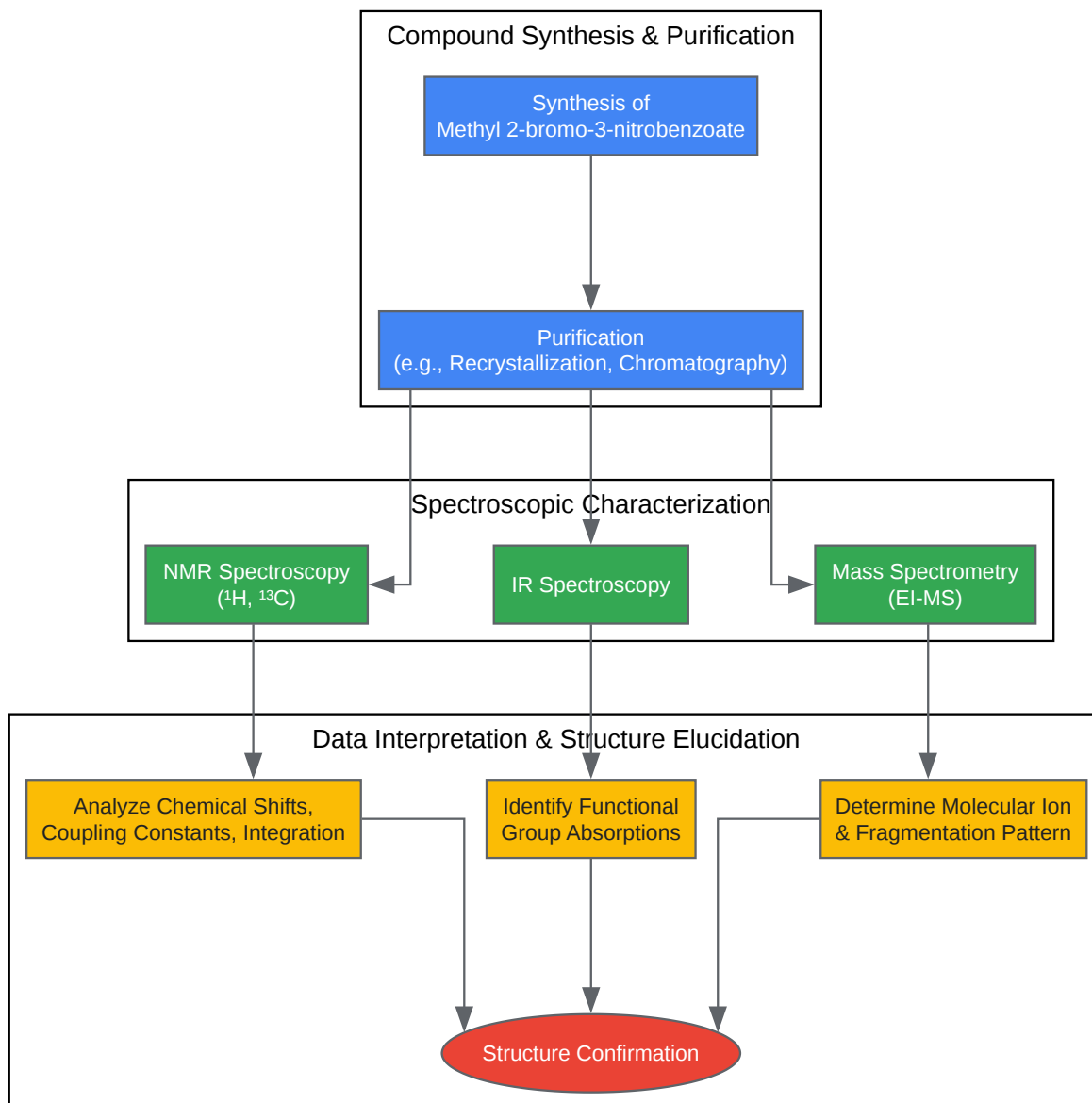
## Mass Spectrometry (MS)

- **Sample Introduction:** For a solid sample, a direct insertion probe is commonly used. A small amount of the sample is placed in a capillary tube at the end of the probe.
- **Ionization:** Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable organic compounds. The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- **Mass Analysis:** The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound.

## Logical Workflow for Spectroscopic Analysis



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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## References

- 1. rsc.org [rsc.org]
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